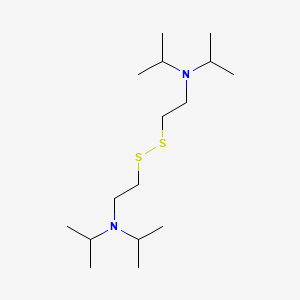

Bis(diisopropylaminoethyl)disulfide

Description

Contextual Overview of Organosulfur Disulfide Functional Groups in Chemical Systems

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to a vast array of chemical and biological systems. taylorandfrancis.comwikipedia.org Among the various sulfur-containing functional groups, the disulfide bond (R-S-S-R'), a covalent linkage between two sulfur atoms, holds a position of particular importance. nih.gov This functional group is a key structural motif in numerous natural products, pharmaceutical agents, and advanced materials. youtube.com

In nature, the disulfide bond is most famously represented in the amino acid cystine, which is formed by the oxidation of two cysteine residues. wikipedia.orgwikipedia.org These cystine linkages are crucial for maintaining the three-dimensional tertiary and quaternary structures of many proteins, thereby dictating their biological function and stability. nih.govnih.gov The reversible nature of the thiol-disulfide interchange reaction is a fundamental biochemical process, playing roles in cellular signaling, antioxidant defense, and enzyme regulation. nih.gov Beyond biology, the disulfide group's reactivity makes it a valuable component in materials science, for example, in the development of self-healing polymers and redox-responsive drug delivery systems. organic-chemistry.org The synthesis of both symmetrical and unsymmetrical disulfides is a significant focus in organic chemistry, with numerous methods developed to create these valuable linkages under mild and efficient conditions. nih.govwikipedia.org

Structural Attributes and Distinctive Features of Bis(diisopropylaminoethyl)disulfide within Organosulfur Compound Research

This compound is a symmetrical disulfide characterized by the presence of two diisopropylaminoethyl groups attached to the central disulfide core. Its molecular structure combines the reactive disulfide linkage with bulky, sterically hindering diisopropylamino functionalities. The presence of the basic tertiary amine groups introduces properties distinct from simple alkyl or aryl disulfides.

The key structural features impart a unique chemical personality to the molecule. The disulfide bond is susceptible to cleavage under reducing conditions, a characteristic reactivity of this functional group. nih.gov Simultaneously, the tertiary amine groups can act as bases or nucleophiles and can be protonated to form ammonium (B1175870) salts. britannica.com This duality of a redox-active center (the S-S bond) and acid-base active centers (the nitrogen atoms) makes it an interesting subject for research in coordination chemistry and as a potential precursor in specialized synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₆H₃₆N₂S₂ | taylorandfrancis.com |

| Molecular Weight | 320.6 g/mol | taylorandfrancis.comresearchgate.net |

| CAS Number | 65332-44-7 | taylorandfrancis.com |

| IUPAC Name | N-[2-[2-[di(propan-2-yl)amino]ethyldisulfanyl]ethyl]-N-propan-2-ylpropan-2-amine | researchgate.net |

| Synonyms | Disulfane, bis(2-diisopropylaminoethyl)-; bis-[2-(Diisopropylamino)ethyl]disulfide | taylorandfrancis.com |

This table presents the fundamental chemical identification properties of this compound.

Historical Development and Evolution of Academic Research Trajectories Pertaining to Organosulfur Compounds with Amine Functionalities

The academic exploration of organosulfur compounds dates back to the 19th century, with the first laboratory synthesis of thiols reported in 1834. researchgate.net The early focus of organosulfur chemistry was largely on understanding the fundamental properties and reactions of simple thiols, sulfides, and disulfides. wikipedia.org Concurrently, the field of organic nitrogen chemistry, particularly the study of amines, was also rapidly developing. britannica.com

The convergence of these two research streams gained significant momentum with the discovery and characterization of sulfur-containing amino acids, cysteine and methionine, in the early 20th century. wikipedia.orgwikipedia.org The identification of cystine and its disulfide bridge in proteins by 1902 revealed a critical biological role for compounds containing both sulfur and amine functionalities. wikipedia.org This discovery spurred decades of research into the chemistry of aminothiols and their corresponding disulfides, primarily within a biochemical context to understand protein structure and function. nih.govnih.gov

In the mid to late 20th century, research trajectories began to expand beyond naturally occurring molecules. Chemists started to systematically synthesize novel organosulfur compounds incorporating amine groups to explore their potential in medicinal chemistry and materials science. Early examples include the development of sulfa drugs, which are sulfonamides, highlighting the therapeutic potential of compounds with sulfur-nitrogen linkages. taylorandfrancis.comwikipedia.org The development of synthetic methods for creating unsymmetrical disulfides and other complex organosulfur molecules further broadened the scope of investigation. wikipedia.orgacs.org Modern research continues to build on this foundation, exploring organosulfur-amine compounds for applications ranging from catalysts in organic synthesis to building blocks for functional materials and as activators of key cellular pathways for therapeutic purposes. acs.org The evolution of this field demonstrates a clear trajectory from the study of naturally occurring models to the rational design of synthetic molecules with tailored properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65332-44-7 |

|---|---|

Molecular Formula |

C16H36N2S2 |

Molecular Weight |

320.6 g/mol |

IUPAC Name |

N-[2-[2-[di(propan-2-yl)amino]ethyldisulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C16H36N2S2/c1-13(2)17(14(3)4)9-11-19-20-12-10-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 |

InChI Key |

ZZTNOKXWKFKVLW-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCSSCCN(C(C)C)C(C)C)C(C)C |

Canonical SMILES |

CC(C)N(CCSSCCN(C(C)C)C(C)C)C(C)C |

Synonyms |

bis(diisopropylaminoethyl)disulfide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors for Bis Diisopropylaminoethyl Disulfide

Established Synthetic Routes and Mechanistic Considerations

The primary and most established method for synthesizing bis(diisopropylaminoethyl)disulfide involves two key stages: the synthesis of the precursor thiol, 2-(diisopropylamino)ethanethiol (B166743), followed by its oxidative coupling.

Oxidative Coupling Strategies for Disulfide Formation

The formation of the disulfide bond in this compound is achieved through the oxidation of two molecules of the precursor, 2-(diisopropylamino)ethanethiol. The thiol group (-SH) of the precursor is susceptible to oxidation, leading to the formation of a disulfide (S-S) linkage. This transformation is a common and fundamental reaction in organosulfur chemistry. tandfonline.com

Several oxidizing agents and conditions can be employed for this coupling reaction:

Air Oxidation: 2-(Diisopropylamino)ethanethiol can undergo oxidation simply by exposure to atmospheric oxygen. This method, while straightforward, may offer less control over the reaction rate and can sometimes lead to the formation of byproducts if the reaction is not carefully monitored.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a common and relatively clean oxidizing agent used for the synthesis of disulfides from thiols. acs.org The reaction conditions can be controlled to favor the formation of the disulfide over further oxidation to sulfonic acids. biolmolchem.com

Iodine (I₂): Iodine is an effective oxidant for converting thiols to disulfides. The reaction is typically fast and efficient. acs.org Green chemistry approaches have been developed using iodine in water, with the possibility of regenerating the iodine from the resulting iodide, making the process recyclable. rsc.orgrsc.org

Dimethyl Sulfoxide (DMSO): DMSO can act as both a solvent and an oxidant, particularly under acidic conditions, to facilitate the oxidative coupling of thiols to disulfides. biolmolchem.com

The general mechanism for this oxidative coupling involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a covalent bond between the two sulfur atoms.

Precursor Thiol Synthesis and Functionalization Pathways (e.g., 2-(diisopropylamino)ethanethiol)

The availability and purity of the precursor, 2-(diisopropylamino)ethanethiol (CAS 5842-07-9), are critical for the successful synthesis of the target disulfide. umich.edunih.govnist.gov Several synthetic pathways have been established for its preparation.

| Synthesis Method for 2-(diisopropylamino)ethanethiol | Description |

| Isothiouronium Salt Hydrolysis | This is a common and reliable method that involves two steps. First, 2-(dialkylamino)ethyl chloride is reacted with thiourea (B124793) to form an isothiouronium salt. This intermediate is then subjected to alkaline hydrolysis to yield the desired 2-(dialkylamino)ethanethiol. umich.edu |

| Reaction with Ethylene (B1197577) Sulfide (B99878) | This route involves the reaction of diisopropylamine (B44863) with ethylene sulfide. The reaction is typically performed under controlled conditions, often requiring a catalyst and elevated temperatures to ensure complete conversion. |

| Thiolation of 2-chloroethylamine (B1212225) derivatives | A scalable method involves reacting 2-chloroethylamine or its N,N-diisopropyl derivative with a source of sulfur, such as sodium hydrosulfide (B80085) or thiourea followed by hydrolysis. The synthesis of 2-chloroethylamine itself can be achieved by reacting ethanolamine (B43304) with reagents like thionyl chloride or hydrogen chloride. google.comgoogle.comchemicalbook.com |

The functional groups of 2-(diisopropylamino)ethanethiol, namely the thiol and the tertiary amine, allow for various functionalization reactions. The thiol group, in particular, can participate in nucleophilic substitution reactions and thiol-ene click chemistry, opening pathways for creating diverse molecular structures.

Alternative Synthetic Approaches and High-Yield Preparations

Research into the synthesis of disulfides continues to explore more efficient and environmentally friendly methods.

Electrochemical Synthesis: Electrochemical methods offer a green and controlled approach to disulfide synthesis. acs.org By applying an electrical potential, the oxidation of thiols can be precisely managed, often without the need for chemical oxidizing agents, which simplifies purification and reduces waste. acs.orgthieme-connect.comnih.gov This method has been successfully applied to a variety of thiol-containing compounds. acs.org

Catalytic Methods: The use of catalysts can enhance the efficiency and selectivity of the oxidative coupling. For instance, ascorbic acid has been reported as a practical, inexpensive, and reusable catalyst for the oxidation of a variety of thiols to disulfides in water at room temperature, achieving high yields. tandfonline.comresearchgate.net

Derivatization and Chemical Modification Strategies of this compound

The primary site for chemical modification on this compound is the disulfide bond itself.

Reductive Cleavage: The S-S bond can be readily cleaved by reducing agents to regenerate the parent thiol, 2-(diisopropylamino)ethanethiol. This reaction is fundamental to the chemistry of disulfides and allows for the "unmasking" of the reactive thiol groups when needed. Common reducing agents include borohydrides. This reductive cleavage is a key step in many biological processes involving disulfide bonds.

Further Oxidation: While controlled oxidation of the precursor thiol yields the disulfide, further oxidation of the disulfide itself is possible. Stronger oxidizing conditions can lead to the formation of thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R). tandfonline.com

Sulfur Insertion: Electrochemical methods have been developed for the insertion of elemental sulfur into disulfide bonds, leading to the formation of organic polysulfides (R-Sₙ-R, where n > 2). nih.gov

Green Chemistry Principles in the Synthesis of Related Organosulfur Compounds

The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds to minimize environmental impact and improve safety.

Mechanochemistry: Ball-milling and other mechanochemical techniques offer a solvent-free or solvent-reduced approach to synthesis. acs.orgnih.govacs.orgresearchgate.net These methods can lead to shorter reaction times, higher yields, and easier product isolation compared to traditional solvent-based methods. acs.orgacs.org

Use of Greener Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents and reagents. Water is an ideal green solvent, and research has demonstrated the effective synthesis of disulfides in aqueous media using environmentally benign oxidants like hydrogen peroxide or a recyclable iodine system. tandfonline.comrsc.orgrsc.orgresearchgate.net Catalysts like ascorbic acid also contribute to a greener process. tandfonline.comresearchgate.net

Electrochemical Methods: As mentioned earlier, electrosynthesis is an inherently green technique that uses electricity, a clean reagent, to drive chemical reactions. acs.orgacs.orgnih.gov This avoids the use of stoichiometric oxidizing agents and the associated waste streams.

The application of these green principles is not only beneficial for the environment but can also lead to more efficient and cost-effective synthetic processes for this compound and other valuable organosulfur compounds.

Fundamental Chemical Reactivity and Mechanistic Investigations of Bis Diisopropylaminoethyl Disulfide

Redox Chemistry and Electron Transfer Processes Involving the Disulfide Bond

The disulfide bond is the central functional group of Bis(diisopropylaminoethyl)disulfide and dictates much of its chemical reactivity. This S-S bond is susceptible to redox reactions, which involve the transfer of electrons and can lead to either cleavage of the bond or the formation of various oxidized sulfur species.

The apparent redox potential is pH-dependent due to the protonation states of the resulting thiol groups and, in this specific molecule, the tertiary amine groups. nih.gov For biorelevant thiols, standard redox potentials are often in the range of -0.22 V to -0.26 V (vs. standard hydrogen electrode) at neutral pH for compounds like cysteine and glutathione (B108866). nih.gov The presence of electron-donating aliphatic groups, such as the diisopropylaminoethyl substituents, influences the electron density on the sulfur atoms and thus modulates the redox potential. nih.gov

In applied electrochemistry, analogous compounds like bis-(3-sulfopropyl) disulfide (SPS) are used as accelerators in copper electrodeposition. semanticscholar.org This process involves the cleavage of the disulfide bond at the cathode to form thiolates, which then participate in a catalytic cycle that facilitates the reduction of Cu²⁺ ions. semanticscholar.orgchemicalbook.com This highlights the electrochemical activity of the disulfide bond in facilitating electron transfer processes.

Table 3.1.1: Comparison of Standard Redox Potentials of Representative Thiol/Disulfide Couples Note: Data for this compound is not available; related compounds are shown for context.

| Compound/System | Standard Redox Potential (E°') at pH 7 [V] | Reference(s) |

| Glutathione / GSSG | -0.26 | nih.gov |

| Cysteine / Cystine | -0.22 | nih.gov |

Beyond two-electron reduction, disulfide bonds can engage in single-electron transfer (SET) reactions. The one-electron reduction of a disulfide bond leads to the formation of a disulfide radical anion (RSSR•⁻), which can then rapidly cleave to produce a thiolate anion (RS⁻) and a thiyl radical (RS•). mtak.huresearchgate.net

RS-SR + e⁻ → [RS-SR]•⁻ → RS⁻ + RS•

Photochemical or electrochemical methods can initiate these SET processes. researchgate.net Thiyl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including hydrogen atom transfer, addition to unsaturated bonds, and recombination. researchgate.netchemspider.com In the context of this compound, the formation of the 2-(diisopropylamino)ethanethiyl radical would be the expected outcome of such a process. These radicals can also react with molecular oxygen to form thiylperoxyl radicals (RSOO•), leading to further oxidation products. researchgate.net The generation of thiyl radicals is a key step in many biological processes and synthetic pathways. researchgate.netdtic.mil

Thiol-Disulfide Exchange Reactions and Equilibria

Thiol-disulfide exchange is a characteristic reaction of disulfides, including this compound. The reaction proceeds via a nucleophilic attack of a thiolate anion (R'S⁻) on one of the sulfur atoms of the disulfide bond (RS-SR). This is a reversible Sₙ2 substitution reaction that passes through a transient, linear trisulfide-like transition state. dtic.milnih.govrsc.org

RS-SR + R'S⁻ ⇌ RS⁻ + RS-SR'

This exchange is fundamental to processes like protein folding, where native disulfide bonds are formed and rearranged. dtic.milnih.gov The reaction rate and equilibrium position are highly dependent on several factors:

pH: The concentration of the reactive nucleophile, the thiolate anion, is dependent on the pKa of the attacking thiol and the pH of the solution. Higher pH generally increases the rate of exchange.

Redox Potentials: The equilibrium constant of the exchange reaction is determined by the difference in the standard redox potentials of the two thiol/disulfide couples involved. nist.gov

Steric and Electronic Effects: The accessibility of the disulfide bond and the stability of the reactants and products influence the kinetics and thermodynamics of the reaction. researchgate.netdtic.mil

The tertiary amine groups within the this compound structure can act as internal catalysts for disulfide exchange, potentially by facilitating the deprotonation of attacking thiols or through direct nucleophilic attack on the S-S bond to generate a thiolate. Current time information in Pettis County, US.chemeo.com

Cleavage Mechanisms of the Disulfide Bond (e.g., Hydrolysis, Reduction)

The S-S bond in this compound can be cleaved through several mechanisms, most notably reduction and, to a lesser extent, hydrolysis.

Reduction: Reduction is the most common method for disulfide bond cleavage, converting the disulfide into two corresponding thiol molecules, in this case, 2-(diisopropylamino)ethanethiol (B166743). This transformation requires a reducing agent to provide the two electrons and two protons needed.

RS-SR + 2e⁻ + 2H⁺ → 2 RSH

A wide variety of reducing agents can be employed:

Thiol-based reagents: Dithiols like dithiothreitol (B142953) (DTT) are highly effective as their reaction is driven by the formation of a stable intramolecular cyclic disulfide. Monothiols such as β-mercaptoethanol can also be used, though often in large excess to shift the equilibrium. dtic.mil

Phosphine-based reagents: Water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are powerful and selective reducing agents that work over a wide pH range. The mechanism involves an Sₙ2 attack by the phosphorus nucleophile on a sulfur atom, followed by hydrolysis to yield the thiols and a phosphine (B1218219) oxide. nist.govacademiamilitar.pt

Other reductants: A specific method for the reduction of this compound to its corresponding sulfide (B99878), Bis(2-diisopropylaminoethyl) sulfide, utilizes bis(catecholato)diboron (B79384) (B₂cat₂). researchgate.net

Hydrolysis: Hydrolysis of disulfide bonds is generally slow, particularly under neutral conditions. nist.gov this compound is a known product of the hydrolysis of the nerve agent VX, and its persistence in soil suggests a relative stability towards hydrolysis under typical environmental conditions. nih.govchemicalbook.com Under more forcing conditions, such as strongly alkaline environments, hydrolysis can occur, potentially leading to a mixture of thiols, sulfenic acids, and other oxidized sulfur species. However, kinetic data for the specific hydrolysis of this compound is not well-documented in the literature. osti.gov

Reactivity of Tertiary Amine Centers and Protonation Equilibria

R₃N + H₂O ⇌ R₃NH⁺ + OH⁻

The extent of protonation is governed by the pKa of the conjugate acid (R₃NH⁺) and the pH of the solution. A predicted pKa value for this compound is approximately 10.23. chemicalbook.com This indicates that in aqueous solutions with a pH below ~10, the amine groups will be significantly protonated.

Protonation has several important consequences for the molecule's reactivity:

Solubility: The protonated, cationic form of the molecule is expected to have significantly higher water solubility than the neutral form.

Electrostatic Effects: The presence of positive charges near the disulfide bond can influence its reactivity towards charged nucleophiles or in electrochemical processes through electrostatic repulsion or attraction.

Catalytic Activity: As mentioned previously, the lone pair of electrons on the tertiary nitrogen can act as a nucleophile or base, potentially catalyzing other reactions such as thiol-disulfide exchange. Current time information in Pettis County, US.chemeo.com

Table 3.4.1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference(s) |

| pKa | 10.23 ± 0.28 | chemicalbook.com |

| logP (Octanol/Water Partition Coefficient) | 4.605 | chemeo.com |

| log₁₀(Water Solubility) [mol/L] | -4.87 | chemeo.com |

Reaction Kinetics and Mechanistic Pathways of this compound Transformations in Various Chemical Environments

The kinetics of the transformations involving this compound are governed by the general principles of its constituent functional groups. While specific rate constants for this compound are not widely published, the mechanistic pathways can be described based on extensive studies of analogous systems. mtak.hunih.gov

Thiol-Disulfide Exchange Kinetics: The rate of thiol-disulfide exchange follows second-order kinetics, being first order in both the disulfide and the attacking thiolate anion. dtic.mil The rate law can be expressed as: Rate = k[RS-SR][R'S⁻] The rate constant, k, is influenced by the pKa of the thiol (which determines the concentration of R'S⁻ at a given pH), steric hindrance around the disulfide bond, and the solvent environment. dtic.milnih.gov

Reduction Kinetics: The kinetics of reduction depend on the specific reducing agent and the reaction conditions. For example, reduction by phosphines like TCEP is generally rapid and follows a mechanism involving nucleophilic attack on the sulfur. nist.gov The rate can be influenced by solvent polarity and pH.

Environmental Fate: As a degradation product of VX, the environmental persistence of this compound is of interest. Its relatively low predicted water solubility and slow hydrolysis rate contribute to its persistence in matrices like soil. chemeo.comchemicalbook.com Its degradation pathway can be influenced by environmental factors such as microbial action, pH, and the presence of oxidizing or reducing species. One study noted that the disulfide bond renders the compound resistant to biodegradation, necessitating chemical conversion to other functional groups like sulfonic acids to facilitate further breakdown.

Applications in Advanced Materials Science and Chemical Technologies

Integration into Polymer Architectures and Macromolecular Design

The incorporation of Bis(diisopropylaminoethyl)disulfide into polymer structures allows for the creation of macromolecules with built-in stimuli-responsive functionalities. Both the disulfide linkage and the diisopropylaminoethyl groups can be exploited to control the physical and chemical properties of the resulting polymers.

The central disulfide bond in this compound serves as a cleavable linker, making it an effective cross-linking agent for the formation of responsive polymer networks, such as hydrogels or microgels. nih.govdigitellinc.com When integrated into a polymer matrix, these disulfide cross-links provide structural integrity and define the network architecture. Unlike many stable covalent cross-links, the disulfide bond can be selectively broken under reducing conditions. sigmaaldrich.com

This redox-responsiveness is particularly useful for creating degradable materials. For instance, in a polymer network cross-linked with a disulfide-containing molecule, the introduction of a reducing agent like dithiothreitol (B142953) or glutathione (B108866) can cleave the S-S bonds. digitellinc.com This cleavage reduces the cross-linking density, leading to the swelling and eventual degradation of the polymer network. digitellinc.com This process allows for the controlled disassembly of the material and the release of any encapsulated substances. Research on disulfide-cross-linked microgels has demonstrated a two-step degradation process: an initial expansion of the microgel as cross-links are broken, followed by the diffusion of the now-linear polymer chains out of the structure. digitellinc.com This on-demand degradation is a key feature for applications requiring temporary scaffolds or triggered release.

The diisopropylaminoethyl groups on the this compound molecule provide a mechanism for pH-responsiveness. The tertiary amine within this group has a pKa (acid dissociation constant) that allows it to be protonated or deprotonated in response to changes in the ambient pH. rsc.orgrsc.orgnih.gov In neutral or alkaline environments, the amine is deprotonated and thus uncharged and relatively hydrophobic. Under acidic conditions, the amine group accepts a proton, becoming a positively charged ammonium (B1175870) cation, which is hydrophilic.

When polymers incorporating these groups are placed in an aqueous solution, this pH-dependent change in polarity triggers a macroscopic response. For example, block copolymers containing poly(2-(diisopropylamino)ethyl methacrylate) (PDPA), which features the same functional group, self-assemble into stable micelles at physiological pH (~7.4). nih.gov However, upon a decrease in pH to acidic levels (e.g., pH < 6.5), the protonation of the amine groups in the micelle core increases electrostatic repulsion and hydrophilicity, causing the micelles to swell and disassemble. nih.govresearchgate.net This sharp transition makes these polymers highly effective as "smart" systems that can change their structure or release a payload in response to a specific acidic trigger. rsc.orgrsc.org

Interactive Table: pH-Responsiveness of Polymers with Diisopropylaminoethyl Groups

| Polymer System | Stimulus (pH Change) | Observed Effect | Reference |

| Poly(ethyleneglycol)-b-poly(2-(diisopropylamino) ethyl methacrylate) (MPEG-PPDA) | pH 7.4 → pH 5.0 | Micelle disassembly and triggered drug release | nih.gov |

| (2-(diisopropylamino)ethyl methacrylate) (DIPEMA) and glycidyl (B131873) methacrylate (B99206) (GlyMA) vesicles | pH cycling | Reversible swelling and shrinking of cross-linked vesicles | rsc.orgrsc.org |

| P(DEGMA-co-DIPAEMA) hyperbranched copolymers | pH 7.0 → pH 3.0 | Transition from assembled nanoparticles to dissolved unimers | researchgate.net |

The disulfide bond is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible chemical reactions to create adaptable and self-healing materials. mdpi.com The reversibility of the disulfide bond can be triggered through thiol-disulfide exchange or disulfide-disulfide exchange reactions. mdpi.comnih.gov These exchange reactions allow the covalent bonds within a polymer network to be broken and reformed, enabling the material to change its structure, repair damage, or be reprocessed. mdpi.com

Integrating a compound like this compound into a polymer network introduces this dynamic capability. The disulfide exchange can be initiated by heat, light (photoinduced radical metathesis), or the presence of a catalyst. mdpi.comrsc.org This allows for the development of "vitrimers," a class of plastics that combine the thermal stability and mechanical properties of thermosets with the reprocessability of thermoplastics. nih.gov Research has shown that incorporating disulfide bonds into a polymer network can significantly lower the activation energy required for bond exchange, promoting self-healing capabilities at lower temperatures. nih.gov This dynamic nature is crucial for creating robust materials that can adapt to external stimuli and have extended service lifetimes.

Development of Redox-Responsive Materials and Chemical Switches

The inherent sensitivity of the disulfide bond to redox conditions makes this compound an ideal building block for materials that can act as chemical switches. nih.govnih.gov These materials are designed to change their properties—such as structure, solubility, or optical characteristics—in response to the presence of oxidizing or reducing agents. sigmaaldrich.comnih.gov

The switching mechanism is based on the reversible cleavage and formation of the S-S bond. In an oxidizing environment, thiol groups can be converted to disulfide bonds, strengthening a cross-linked network or triggering assembly. acs.org Conversely, in a reducing environment, such as one containing biologically relevant molecules like glutathione, the disulfide bonds are cleaved back to thiols. nih.govnih.gov This reversible process has been harnessed to create a variety of functional materials. For example, disulfide cross-linked micelles can be engineered to be highly stable under normal physiological conditions but to rapidly release an encapsulated payload inside cancer cells, where the concentration of glutathione is significantly higher. nih.govnih.gov This redox-controlled behavior allows for highly specific and targeted delivery. The disulfide bond essentially functions as a molecular trigger, or switch, that can be flipped by the local chemical environment. nih.gov

Interactive Table: Examples of Redox-Responsive Disulfide-Based Materials

| Material Type | Redox Stimulus | Resulting Material Change | Application Area | Reference |

| Disulfide Cross-linked Micelles (DCMs) | Glutathione (reducing agent) | Cleavage of core cross-links, micelle disassembly, drug release | Drug Delivery | nih.gov |

| Disulfide Cross-Linked Polymer Particles | Chemical or electrochemical reduction | Cleavage of cross-links, material degradation | Energy Storage | osti.gov |

| Peptide Self-Coacervates | Oxidizing/Reducing agents | Reversible formation and dissolution of condensates | Biomolecular Condensates | acs.org |

| Covalent Organic Framework (HUT9) with disulfide bonds | Polysulfides (redox active) | Chemical capture and conversion of polysulfides | Energy Storage (Li-S Batteries) | acs.org |

Role in Chemical Sensing Platforms (e.g., for industrial analytes, not CWA detection for public safety)

The dual-responsive nature of this compound presents significant potential for its use in chemical sensing platforms for industrial analytes. A sensor could be designed to detect either a change in pH or the presence of redox-active chemicals by transducing the molecular-level response into a measurable signal.

For the detection of acidic or basic industrial gases (e.g., sulfur dioxide, ammonia), a polymer or hydrogel incorporating this compound could be used. The protonation or deprotonation of the diisopropylaminoethyl groups would cause a significant change in the material's volume (swelling or shrinking) or polarity. This physical change could be measured optically (e.g., change in turbidity or reflection) or mechanically (e.g., using a cantilever-based sensor).

Alternatively, the redox-active disulfide bond could be used to detect industrial reducing agents, such as thiols or mercaptans, which are common in the petrochemical and manufacturing industries. A sensing platform could be designed where the cleavage of the disulfide bond by the analyte triggers the release of a fluorescent or colored reporter molecule that was previously tethered within a polymer network. The intensity of the resulting signal would correlate with the concentration of the analyte. The combination of both pH and redox sensitivity in one molecule could also allow for the development of more complex, multi-signal sensors capable of distinguishing between different types of chemical analytes in an industrial setting.

Advanced Analytical and Spectroscopic Characterization Methodologies for Bis Diisopropylaminoethyl Disulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Bis(diisopropylaminoethyl)disulfide in solution. It provides detailed information about the chemical environment of each atom and the dynamic processes the molecule undergoes.

Structural Characterization: One-dimensional NMR spectra, such as ¹H and ¹³C NMR, are fundamental for confirming the molecular structure. The ¹³C NMR spectrum provides evidence for the carbon skeleton of the molecule. nih.gov

Table 1: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 19.3 | NCH(C H₃)₂ |

| 45.4 | -C H₂-S- |

| 50.1 | -N-C H₂- |

| 53.8 | N-C H(CH₃)₂ |

Data sourced from publicly available spectral databases. nih.gov

Conformational and Dynamic Studies: The flexible nature of this compound, with multiple rotatable single bonds (C-C, C-N, C-S, and S-S) and the potential for nitrogen inversion, gives rise to complex conformational behavior. researchgate.netresearchgate.net Dynamic NMR (DNMR) experiments can be employed to study these conformational exchange processes. mdpi.com By acquiring spectra at various temperatures, it is possible to observe changes in the line shapes of the NMR signals. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, resulting in separate signals for each distinct conformation. As the temperature increases, the rate of interconversion increases, leading to coalescence of these signals and eventually sharp, averaged signals at high temperatures. mdpi.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to unambiguously assign all proton and carbon signals. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to define the preferred solution-state conformation, particularly the spatial relationship between the bulky diisopropylamino groups. researchgate.net

Mass Spectrometry Techniques for Elucidating Reaction Products and Intermediates (e.g., GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying its reaction products and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a standard analytical method. nist.govnist.gov The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov Key fragmentation pathways would likely involve the cleavage of the disulfide bond, which is often the weakest bond in the molecule, and the loss of isopropyl groups.

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment Identity |

|---|---|---|

| 114 | 100% (Base Peak) | [CH₂=N(iPr)₂]⁺ |

| 70 | High | [C₄H₁₀N]⁺ |

| 44 | High | [C₂H₆N]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

The identification of potential reaction products, such as the corresponding thiol (2-(diisopropylamino)ethanethiol) or the sulfide (B99878) (Bis(2-diisopropylaminoethyl) sulfide), can be readily achieved by monitoring for their unique molecular ions and fragmentation patterns in GC-MS analyses of reaction mixtures. nih.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI-MS): For analyzing complex reaction mixtures or less volatile derivatives, LC-MS is the technique of choice. mdpi.com ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weights of reactants, intermediates, and products without significant fragmentation. researchgate.net The use of tandem mass spectrometry (MS/MS), often coupled with LC, can provide structural information on the components of a mixture. nih.gov For instance, techniques like Electron Transfer Dissociation (ETD) are particularly effective at cleaving disulfide bonds in the gas phase, which would be highly useful for confirming the disulfide linkage in reaction products or intermediates. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Mechanistic Insights

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the chemical bonds within a molecule.

FTIR and Raman Spectroscopy: These techniques are complementary and can be used to characterize the functional groups present in this compound. The disulfide (S-S) bond, in particular, gives rise to characteristic vibrational modes. The S-S stretching vibration is typically weak in an FTIR spectrum but produces a strong signal in a Raman spectrum, generally in the range of 400-550 cm⁻¹. nih.gov The C-S stretching vibrations are expected in the 600-800 cm⁻¹ region. Other characteristic bands would include C-H stretching and bending modes from the alkyl chains and isopropyl groups, as well as C-N stretching vibrations. nist.gov

By monitoring changes in the vibrational spectra during a reaction, mechanistic insights can be gained. For example, the disappearance of the S-S stretching band and the appearance of a new S-H stretching band (around 2550 cm⁻¹) would provide clear evidence for the reductive cleavage of the disulfide bond. nih.gov

X-ray Crystallography for Absolute Structure Determination (if available for the compound or its derivatives)

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is currently available in open literature, this technique would provide invaluable information if suitable single crystals could be grown.

The analysis would precisely determine all bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the C-S-S-C dihedral angle, which dictates the conformation of the disulfide bridge. This angle is typically around 90° in unstrained disulfides. The crystal structure would also reveal the solid-state conformation of the flexible diisopropylaminoethyl side chains and the nature of any intermolecular interactions, such as van der Waals forces, that dictate the crystal packing. nih.gov Structural information from related compounds, such as bis(diisopropylamino)fluoroborane, can provide some insight into the likely conformations of the diisopropylamino moieties. nih.gov

Electrochemical Techniques for Redox Property Analysis

Electrochemical methods are essential for characterizing the redox properties of the disulfide/thiol couple in this compound.

Cyclic Voltammetry (CV): This technique can be used to study the oxidation and reduction processes of the molecule. A typical CV experiment would involve scanning the potential and observing the resulting current. For a reversible disulfide/thiol system, one would expect to see a reduction peak corresponding to the conversion of the disulfide to two thiol molecules, and an oxidation peak on the reverse scan corresponding to the reformation of the disulfide bond. The potential at which these peaks occur provides information about the standard redox potential (E°') of the compound. nih.gov This value is a quantitative measure of its oxidizing or reducing strength. The redox potential is a critical parameter for applications where the compound might be used as a redox-responsive agent. sigmaaldrich.com

Chromatographic Separations for Purity Assessment and Reaction Progress Monitoring (e.g., SPME, HPLC)

Chromatographic techniques are fundamental for separating this compound from impurities and for monitoring the progress of chemical reactions.

Gas Chromatography (GC): As a relatively volatile compound, GC is well-suited for assessing the purity of this compound. nist.govnist.gov The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, temperature program). The Kovats retention index, which normalizes retention times relative to n-alkanes, provides a more universal measure for identification. nih.gov

Table 3: Kovats Retention Index for this compound

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 2036 |

| Semi-standard non-polar | 2057.9 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. mdpi.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be the most common mode for this compound. By developing a suitable method, it is possible to separate the target compound from starting materials, byproducts, and degradation products. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity assessment. mdpi.com Coupling HPLC with a UV detector or a mass spectrometer (LC-MS) enhances its analytical power. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be coupled with GC-MS for the analysis of compounds in complex matrices. It could be used to monitor the presence of this compound in reaction environments or environmental samples by extracting the analyte onto a coated fiber, which is then thermally desorbed into the GC injector.

Computational Chemistry and Theoretical Investigations of Bis Diisopropylaminoethyl Disulfide

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of a molecule. For Bis(diisopropylaminoethyl)disulfide, such calculations would typically yield data on:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for predicting reactivity.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

No specific DFT studies on this compound have been found in the searched resources.

Conformational Analysis and Potential Energy Surfaces of the Molecule

The flexibility of the ethyl chains and the rotation around the disulfide bond in this compound suggest a complex conformational landscape. A thorough conformational analysis would involve:

Mapping the Potential Energy Surface: Identifying all stable conformers (local minima) and the transition states that connect them.

Dihedral Angle Analysis: Specifically examining the C-S-S-C dihedral angle, which is a key determinant of the shape and energy of disulfide-containing molecules.

Detailed conformational analyses for this specific molecule are not available in the public literature.

Prediction of Reactivity and Elucidation of Reaction Pathways via Computational Methods

Computational methods can predict how a molecule will react with other chemical species. For this compound, this could include:

Reactivity Indices: Using concepts like Fukui functions, derived from DFT, to predict sites susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Studies: Modeling the step-by-step pathway of reactions, such as oxidation or reduction of the disulfide bond, and calculating the associated energy barriers.

Specific computational predictions of reactivity or reaction pathways for this compound have not been published.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics in different environments. For this compound, MD simulations could reveal:

Behavior in Solution: How the molecule interacts with various solvents and its preferred conformations in a liquid phase.

Intermolecular Interactions: The nature and strength of interactions between multiple molecules of this compound.

There are no specific molecular dynamics simulation studies focused on this compound in the available literature.

Future Research Directions and Emerging Avenues for Bis Diisopropylaminoethyl Disulfide

Interdisciplinary Research Frontiers in Organosulfur Chemistry

The inherent properties of the sulfur atom and the disulfide bond open up numerous possibilities for interdisciplinary research. Organosulfur compounds are integral to various fields, including pharmaceuticals, materials science, and natural products. nih.gov The presence of both a reactive disulfide bond and basic amino groups in Bis(diisopropylaminoethyl)disulfide makes it a candidate for exploration in several interdisciplinary areas:

Bioorganometallic Chemistry: The amino groups can act as ligands for transition metals, while the disulfide bond could be redox-active. This dual functionality could be exploited to design novel catalysts or imaging agents where the biological activity could be switched on or off through reduction or oxidation of the disulfide bond.

Medicinal Chemistry: Disulfide bonds are crucial structural elements in many biologically active peptides and proteins. acs.org While research has been conducted on the pharmacological potential of other organosulfur compounds, including those from natural sources like garlic, the specific therapeutic applications of this compound remain unexplored. frontiersin.orgnih.govnih.gov Future studies could investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent, drawing parallels from studies on other amino disulfides which have shown inhibitory effects in inflammation models. nih.gov

Supramolecular Chemistry: The combination of hydrogen bond-accepting amino groups and a flexible disulfide linker could be leveraged to construct complex supramolecular architectures. These could find applications in areas such as molecular recognition, sensing, and the development of responsive materials.

Exploration of Novel Synthetic Methodologies

While standard methods for disulfide synthesis exist, the development of novel, more efficient, and sustainable synthetic routes is a constant goal in organic chemistry. For this compound, future research could focus on:

Catalytic Methods: Exploring transition-metal-catalyzed (e.g., copper-catalyzed) or photoredox-catalyzed reactions could offer milder and more selective synthetic pathways. organic-chemistry.orgresearchgate.net Recent advancements in disulfide synthesis have highlighted the use of copper catalysts for coupling alkyl halides with sulfur sources. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. This would be particularly advantageous for exothermic reactions often involved in organosulfur chemistry.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reagents would be a significant step forward. For instance, air oxidation of thiols under ultrasound irradiation has been shown to be an efficient method for disulfide synthesis. rsc.org

A general synthetic approach to symmetrical disulfides involves the oxidation of the corresponding thiols. In the case of this compound, the precursor would be 2-(diisopropylamino)ethanethiol (B166743).

| Precursor Compound | Synthetic Target | General Reaction Type |

| 2-(diisopropylamino)ethanethiol | This compound | Oxidation |

Further research into direct methods that avoid the isolation of the thiol precursor could also be a fruitful avenue.

Unexplored Reactivity Patterns and Mechanistic Insights

The reactivity of the disulfide bond is central to its utility. While the general reactivity of disulfides is understood (e.g., reduction to thiols, oxidation to sulfonic acids), the interplay with the adjacent amino groups in this compound could lead to unique reactivity.

Redox Chemistry: A key feature of the disulfide bond is its ability to undergo reversible cleavage upon reduction. The electrochemical properties of this compound could be systematically investigated using techniques like cyclic voltammetry to understand its redox potential and the stability of the resulting radical intermediates.

Neighboring Group Participation: The diisopropylamino groups could influence the reactivity of the disulfide bond through neighboring group participation. Mechanistic studies could elucidate the extent of this electronic and steric influence on reactions at the sulfur atoms. The reactivity of disulfide bonds is known to be significantly affected by their local structure and environment. nih.gov

Thiol-Disulfide Exchange: Investigating the kinetics and thermodynamics of thiol-disulfide exchange reactions with biologically relevant thiols like glutathione (B108866) could provide insights into its potential behavior in a cellular environment.

Advanced Functional Material Design and Applications beyond Current Scope

The unique combination of a dynamic covalent disulfide bond and functional amino groups makes this compound an attractive building block for advanced functional materials.

Self-Healing Polymers: The reversible nature of the disulfide bond makes it an ideal cross-linker for creating self-healing materials. Upon damage, the disulfide bonds can break and reform, restoring the material's integrity.

Redox-Responsive Drug Delivery Systems: The disulfide bond is stable in the oxidizing environment of the bloodstream but can be cleaved in the reducing environment inside cells. This property can be exploited to create drug delivery vehicles that release their payload specifically within the target cells.

Coatings and Adhesives: The amino groups can promote adhesion to various surfaces, while the disulfide cross-links can provide cohesive strength. This could be utilized in the development of novel coatings and adhesives with tunable properties. For instance, other disulfide-containing molecules have been used as crosslinkers in the synthesis of self-healing polymer nanocomposites for coatings. nih.gov

Computational Advancements in Predictive Modeling for Complex Organosulfur Systems

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For this compound, computational studies could provide valuable insights.

Conformational Analysis: The bulky diisopropyl groups will significantly impact the conformational landscape of the molecule. Computational modeling can predict the most stable conformers and the energy barriers between them, which is crucial for understanding its reactivity and interaction with other molecules.

Reaction Mechanism Simulation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can provide a detailed understanding of the mechanisms of its synthesis and reactions. Studies on similar molecules like Bis-(3-sulfopropyl) disulfide have utilized molecular dynamics and quantum chemical calculations to understand their behavior. electrochemsci.org

Predictive Material Properties: Molecular dynamics simulations can be employed to predict the bulk properties of materials derived from this compound, such as their mechanical strength, thermal stability, and diffusion characteristics in polymer matrices.

Below is a table of computed properties for this compound, which can serve as a basis for more advanced computational modeling.

| Property | Value | Source |

| Molecular Formula | C16H36N2S2 | PubChem nih.gov |

| Molecular Weight | 320.6 g/mol | PubChem nih.gov |

| IUPAC Name | N-[2-[2-[di(propan-2-yl)amino]ethyldisulfanyl]ethyl]-N-propan-2-ylpropan-2-amine | PubChem nih.gov |

| CAS Number | 65332-44-7 | NIST nist.gov |

| InChIKey | ZZTNOKXWKFKVLW-UHFFFAOYSA-N | NIST nist.gov |

| XLogP3-AA | 4.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 9 | PubChem nih.gov |

Q & A

Q. What are the recommended synthetic routes for Bis(diisopropylaminoethyl)disulfide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthesis Pathways : The compound can be synthesized via nucleophilic substitution or oxidative coupling. For example, oxidative coupling of 2-(diisopropylamino)ethanethiol using iodine or hydrogen peroxide as oxidizing agents under inert atmospheres (e.g., nitrogen) is a common approach .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (20–50°C), and stoichiometric ratios of thiol to oxidizing agent. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can this compound be characterized to confirm its structural integrity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : H and C NMR to verify amine and disulfide linkages. Key peaks include δ 1.0–1.5 ppm (diisopropyl methyl groups) and δ 2.5–3.5 ppm (CH adjacent to sulfur) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H] ~332.5 g/mol). Secondary ionization methods (e.g., IM-TOF-MS) enhance detection specificity .

- Elemental Analysis : Validate C, H, N, and S content (±0.3% theoretical values) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typically stable). Store at −20°C in amber vials to prevent light-induced degradation .

- Solvent Compatibility : Avoid polar protic solvents (e.g., water, alcohols) that may hydrolyze the disulfide bond. Use anhydrous acetonitrile or dichloromethane for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Controlled Replication : Reproduce experiments using standardized DSC (differential scanning calorimetry) protocols (heating rate 10°C/min, N atmosphere). Compare results across labs to identify methodological discrepancies (e.g., sample purity, instrument calibration) .

- Kinetic Studies : Conduct isothermal stability tests at 50–100°C to model degradation kinetics. Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

Q. What experimental designs are recommended to study the compound’s reactivity in complex matrices (e.g., soil, biological samples)?

Methodological Answer:

- Matrix Spiking : Fortify soil or biological samples (1–100 µg/g) and extract using acetonitrile/water (80:20) with sonication. Centrifuge and filter (0.22 µm) to remove particulates .

- Interference Mitigation : Employ matrix-matched calibration standards and isotopically labeled analogs (e.g., C-labeled disulfide) to correct for ionization suppression in LC-MS/MS .

Q. How does this compound interact with polymeric materials in laboratory equipment, and how can compatibility issues be addressed?

Methodological Answer:

- Compatibility Testing : Expose polymers (e.g., PTFE, polyethylene) to the compound at 25–50°C for 24–72 hours. Assess weight change, swelling, or chemical degradation via FT-IR or GC-MS headspace analysis .

- Material Selection : Use glass or PTFE-lined containers to minimize adsorption or leaching. Pre-rinse equipment with analyte solution to saturate binding sites .

Q. What advanced analytical methods are suitable for detecting trace-level this compound in environmental samples?

Methodological Answer:

- Enrichment Techniques : Solid-phase extraction (SPE) with C18 or mixed-mode sorbents to concentrate analytes from water or soil extracts. Elute with methanol/acetic acid (95:5) .

- Detection : Couple UPLC with high-resolution orbitrap MS (resolution >50,000) for sub-ppb sensitivity. Use collision-induced dissociation (CID) to generate diagnostic fragment ions (e.g., m/z 89 for diisopropylamine) .

Method Validation and Data Interpretation

Q. How should researchers validate novel detection methods for this compound?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing contradictory data in degradation studies?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., temperature, pH) most influencing degradation rates.

- Bayesian Modeling : Incorporate prior data to refine uncertainty estimates and resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.